REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])O.[Na+].[Na+].[C:8]1([S:22]([O-:25])(=[O:24])=[O:23])[C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([S:18]([O-:21])(=[O:20])=[O:19])[C:12]=2[CH:11]=[CH:10][CH:9]=1>>[C:8]1([S:22]([OH:25])(=[O:24])=[O:23])[C:17]2[CH:16]=[C:15]([S:1]([OH:5])(=[O:4])=[O:3])[CH:14]=[C:13]([S:18]([OH:21])(=[O:20])=[O:19])[C:12]=2[CH:11]=[C:10]([S:1]([OH:3])(=[O:5])=[O:4])[CH:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
1,5-naphthalenedisulfonic acid disodium salt
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)[O-])S(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed at 180°-185° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 50°-60° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |